molecular formula C12H19NO3S B2847347 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide CAS No. 1152861-15-8

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide

Cat. No. B2847347
CAS RN: 1152861-15-8
M. Wt: 257.35
InChI Key: FLDRSFXJVHQSCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound can be made from simpler starting materials. This often involves retrosynthetic analysis, which is a technique for planning a synthesis by transforming a complex target molecule into simpler precursor structures .


Molecular Structure Analysis

Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy. These techniques can provide information about the 3D arrangement of atoms in a molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. Information about the reactivity of the compound can be obtained from the literature .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, etc. These properties can often be predicted using software or they can be measured experimentally .

Scientific Research Applications

Catalytic Decarboxylative Radical Sulfonylation

Sulfones, including sulfonamides, are essential in pharmaceuticals and agrochemicals. A study reported the decarboxylative radical sulfonylation with sulfinates under visible light, indicating a method for synthesizing sulfonamide derivatives with potential in drug development and late-stage modification of bioactive pharmaceuticals, exemplified by an improved synthesis of the anti-prostate cancer drug bicalutamide (He et al., 2020).

Highly Selective Amidation of Azoxybenzenes

Research on the amidation of azoxybenzenes with sulfonamides via Rhodium(III)-catalyzed C–H activation has demonstrated efficient new C–N bond formation, showcasing the role of sulfonamides in creating regioselective 2-sulfonamidoazoxybenzenes (Li & Deng, 2017).

Muscarinic (M3) Antagonist Synthesis

A synthesis aimed at evaluating the potential of sulfonamide derivatives as muscarinic (M3) antagonists has been described, highlighting the intricate synthetic routes and challenges in developing new therapeutics targeting the muscarinic receptors (Evans, Lee, & Thomas, 2008).

Sulfonamide in Drug Design

The sulfonamide group's role in medicinal chemistry is significant, with applications ranging from antibacterials to diverse marketed drugs. Despite historical concerns over sulfonamide-related hypersensitivity, research underscores its safety and importance in drug design (Kalgutkar, Jones, & Sawant, 2010).

Polybenzoxazine for Fuel Cells

A novel study on the synthesis of sulfonic acid-containing polybenzoxazine for proton exchange membrane applications in direct methanol fuel cells demonstrates the utility of sulfonamide derivatives beyond pharmaceuticals, showcasing their potential in energy technologies (Yao et al., 2014).

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological targets in the body .

Safety and Hazards

Information about the safety and hazards associated with a compound can often be found in its Material Safety Data Sheet (MSDS) .

Future Directions

Future directions could involve finding new synthetic routes to the compound, discovering new reactions that it undergoes, or finding new applications for the compound .

properties

IUPAC Name

3-propan-2-yl-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDRSFXJVHQSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide

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